molecular formula C12H16BrNO B13723189 N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B13723189
M. Wt: 270.17 g/mol
InChI Key: UCTVCIJKQHPKGG-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative with a 2-bromo-5-methoxybenzyl substituent. Its molecular formula is C₁₂H₁₆BrNO, and it has a molecular weight of 270.18 g/mol . The compound features a cyclopropane ring, a bromine atom at the ortho position, and a methoxy group at the para position on the aromatic ring.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

InChI

InChI=1S/C12H16BrNO/c1-14(10-3-4-10)8-9-7-11(15-2)5-6-12(9)13/h5-7,10H,3-4,8H2,1-2H3

InChI Key

UCTVCIJKQHPKGG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromo group at the 2-position. This is followed by a methylation step to introduce the N-methyl group. The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related derivatives, focusing on variations in the aromatic substituents, alkyl/cycloalkyl groups, and functional moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine (Target Compound) C₁₂H₁₆BrNO 270.18 Cyclopropane, Br (ortho), OMe (para) Reference compound
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine C₁₀H₁₁BrClN 260.56 Cyclopropane, Br (ortho), Cl (para) Cl replaces OMe; no N-methyl group
N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine C₁₂H₁₆BrNO 270.18 Cyclobutane, Br (ortho), OMe (para) Cyclobutane replaces cyclopropane
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine C₁₀H₁₃ClN₂ 196.68 Pyridine ring, Cl (position 6) Aromatic heterocycle instead of benzene
N-{5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine C₂₂H₂₇BrFN₂O₂ 474.37 Morpholine, F, Br, benzyloxy Additional morpholine and fluorobenzyl

Physicochemical and Pharmacokinetic Properties

  • Cyclobutane derivatives () may exhibit slightly higher conformational flexibility, altering binding kinetics .
  • Electronic Effects : The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic system, which could enhance interactions with biological targets (e.g., serotonin receptors) compared to the pyridine-containing analog () .
  • Stability : Cyclopropane rings are strain-prone but rigid, whereas cyclobutane derivatives () may offer better metabolic stability due to reduced ring strain .

Biological Activity

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN
  • Molecular Weight : 253.15 g/mol

Chemical Structure

The compound features a cyclopropane ring attached to an amine group, along with a 2-bromo-5-methoxyphenyl substituent. This unique structure is hypothesized to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclopropane ring enhances its binding affinity, potentially leading to inhibition or modulation of specific biological pathways.

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

  • Enzyme Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit enzymes such as Poly ADP-ribose glycohydrolase (PARG), which plays a role in cellular stress responses and DNA repair mechanisms .
  • Receptor Binding : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

  • Inhibition of PARG Activity : A study highlighted the effectiveness of similar compounds in inhibiting PARG, which could lead to enhanced therapeutic strategies for diseases characterized by DNA repair deficiencies .
  • Neuropharmacological Effects : Research on related cyclopropane derivatives has indicated their potential as modulators of neurotransmitter systems, with implications for treating conditions like anxiety and depression.
  • Toxicological Studies : Preliminary studies have assessed the safety profile of similar compounds, indicating that while they exhibit biological activity, careful consideration of dosage and administration routes is necessary to mitigate adverse effects.

Data Summary Table

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC12H14BrN
Molecular Weight253.15 g/mol
Biological TargetsPARG, neurotransmitter receptors
Potential ApplicationsCancer therapy, neuropharmacology

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